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molecular formula C5H11NO2 B8727368 Piperidin-4-one hydrate CAS No. 709046-15-1

Piperidin-4-one hydrate

Cat. No. B8727368
M. Wt: 117.15 g/mol
InChI Key: JQKIHHHTOFFTAM-UHFFFAOYSA-N
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Patent
US05929072

Procedure details

Powdered potassium hydroxide (144.4 g) was added carefully to a mechanically stirred mixture of 6-fluoroindole (49.23 g, 0.364 mol) and 4-piperidone monohydrate (111.93 g, 0.728 mol) in methanol (1500 ml). The mixture was then heated under reflux under nitrogen for 18 hours and then more potassium hydroxide (40 g) was added and the reaction mixture heated under reflux for a further 4 hours. The reaction mixture was allowed to cool to room temperature and poured onto ice-water (3000 ml) and stirred for 1 hour and the precipitated solid isolated by filtration and dried at 50° C. in vacuo to give a solid.
Quantity
144.4 g
Type
reactant
Reaction Step One
Quantity
49.23 g
Type
reactant
Reaction Step One
Quantity
111.93 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].[F:3][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[CH:9][NH:10]2)=[CH:6][CH:5]=1.O.[NH:14]1[CH2:19][CH2:18][C:17](=O)[CH2:16][CH2:15]1>CO>[F:3][C:4]1[CH:12]=[C:11]2[C:7]([C:8]([C:17]3[CH2:18][CH2:19][NH:14][CH2:15][CH:16]=3)=[CH:9][NH:10]2)=[CH:6][CH:5]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
144.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
49.23 g
Type
reactant
Smiles
FC1=CC=C2C=CNC2=C1
Name
Quantity
111.93 g
Type
reactant
Smiles
O.N1CCC(CC1)=O
Name
Quantity
1500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux under nitrogen for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
poured onto ice-water (3000 ml)
CUSTOM
Type
CUSTOM
Details
the precipitated solid isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried at 50° C. in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1=CC=C2C(=CNC2=C1)C1=CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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